An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-4-oxopentanoate, a bifunctional organic molecule, is a compound of significant interest in modern synthetic chemistry. Its structure, incorporating both a β-keto ester and an α-halo ketone moiety, provides two distinct and highly reactive sites. This dual functionality makes it a versatile building block for the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. This guide offers a comprehensive overview of its chemical properties, a detailed representative synthesis, in-depth spectral analysis, reactivity profile, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Properties
Ethyl 5-bromo-4-oxopentanoate is a halogenated ketoester whose physical and chemical characteristics are dictated by its functional groups. A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 14594-25-3 | [1] |
| Molecular Formula | C₇H₁₁BrO₃ | [1][2] |
| Molecular Weight | 223.06 g/mol | [2] |
| Appearance | Not specified, likely a liquid | - |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 117.5 ± 20.4 °C | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol.[3] Poor solubility in water is expected.[4] | |
| LogP | 1.31 | [1] |
Spectroscopic Analysis
While a publicly available, peer-reviewed full set of spectra for Ethyl 5-bromo-4-oxopentanoate is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[5][6][7][8]
¹H NMR Spectroscopy (Predicted)
-
~4.2 ppm (quartet, 2H): The two protons of the ethyl ester's methylene group (-O-CH₂-CH₃), split by the adjacent methyl group.
-
~4.0 ppm (singlet, 2H): The two protons of the brominated methylene group (-C(O)-CH₂-Br). These protons are adjacent to a carbonyl group and a bromine atom, which deshields them significantly.
-
~2.9 ppm (triplet, 2H): The methylene protons adjacent to the ketone carbonyl group (-CH₂-C(O)-).
-
~2.6 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl group (-CH₂-C(O)-O-).
-
~1.3 ppm (triplet, 3H): The three protons of the ethyl ester's methyl group (-O-CH₂-CH₃), split by the adjacent methylene group.
¹³C NMR Spectroscopy (Predicted)
-
~200 ppm: The carbon of the ketone carbonyl group.[9]
-
~172 ppm: The carbon of the ester carbonyl group.[9]
-
~61 ppm: The methylene carbon of the ethyl ester (-O-CH₂-CH₃).
-
~35 ppm: The methylene carbon adjacent to the ketone.
-
~33 ppm: The brominated methylene carbon (-CH₂-Br).
-
~28 ppm: The methylene carbon adjacent to the ester.
-
~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two strong absorption bands in the carbonyl region.
-
~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ethyl ester.[8]
-
~1715 cm⁻¹: Another strong, sharp peak for the C=O stretching vibration of the ketone.
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.
-
~650-550 cm⁻¹: A peak corresponding to the C-Br stretching vibration.
Mass Spectrometry
In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ at m/z 222 and [M+2]⁺ at m/z 224 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) would be expected.[10] Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the bromo-methyl group (-CH₂Br, 93/95 Da), and cleavage at the carbonyl groups (alpha cleavage).[11]
Synthesis and Purification
The most direct and logical synthesis of Ethyl 5-bromo-4-oxopentanoate is via the selective α-bromination of the parent β-keto ester, ethyl 4-oxopentanoate (also known as ethyl levulinate).[12][13]
Representative Synthesis Protocol: α-Bromination of Ethyl Levulinate
This protocol is a representative method based on established procedures for the α-bromination of ketones.[13][14]
Reaction:
Materials and Reagents:
-
Ethyl 4-oxopentanoate (Ethyl levulinate)
-
Bromine (Br₂)
-
Dioxane or Diethyl Ether (solvent)
-
Aqueous Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-oxopentanoate (1.0 eq.) in dioxane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent to the stirred solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the HBr byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude Ethyl 5-bromo-4-oxopentanoate can be purified by vacuum distillation or column chromatography on silica gel.[15][16]
-
Vacuum Distillation: Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) would be a suitable system for purification.
The following diagram outlines the synthesis and purification workflow.
Reactivity and Chemical Behavior
The reactivity of Ethyl 5-bromo-4-oxopentanoate is characterized by its two electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbons of the ketone and ester groups.
Reactivity at the α-Carbon (α-Halo Ketone Moiety)
The primary reaction at this site is nucleophilic substitution (Sₙ2) . The electron-withdrawing effect of the adjacent carbonyl group makes the C-Br bond more polar and the α-carbon highly susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of α-halo ketones.
-
With Nucleophiles: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, azides, carboxylates) to displace the bromide ion. This is the key reaction for its use in PROTAC synthesis, where an amine from a warhead or linker attacks this position.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to form a cyclopropanone intermediate, which can then be opened to yield a carboxylic acid derivative.
Reactivity of the β-Keto Ester Moiety
This functional group imparts several important reactive properties.
-
Acidity of the α'-Protons: The methylene protons between the two carbonyl groups (at C-3) are acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in subsequent alkylation or acylation reactions.
-
Hydrolysis and Decarboxylation: Like other β-keto esters, it is susceptible to hydrolysis of the ester group under acidic or basic conditions to form the corresponding β-keto acid. This acid is unstable and can readily undergo decarboxylation upon heating to yield a methyl ketone.[4]
-
Transesterification: The ethyl ester can be converted to other esters (transesterification) under appropriate catalytic conditions, which can be useful for modifying the solubility or reactivity of the molecule.[4]
The following diagram illustrates the key reactive sites of the molecule.
Applications in Drug Discovery and Organic Synthesis
The primary application of Ethyl 5-bromo-4-oxopentanoate in contemporary research is as a PROTAC linker .[17] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of Ethyl 5-bromo-4-oxopentanoate is well-suited for this role. The α-bromo ketone provides a reactive handle for covalent attachment to a ligand for the E3 ligase or the target protein, typically through nucleophilic substitution by an amine or thiol on the ligand. The rest of the molecule serves as a flexible chain that can be further elaborated to achieve the optimal length and conformation for inducing the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).
Beyond its use in PROTACs, its bifunctional nature makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds and other complex organic molecules.[18]
Safety and Handling
Ethyl 5-bromo-4-oxopentanoate should be handled with care in a well-ventilated fume hood. As an α-halo ketone, it is considered a lachrymator and is irritating to the eyes, skin, and respiratory system.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is not widely available, related bromo-organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[19][21] All handling should be performed with the assumption that the compound is hazardous.
Conclusion
Ethyl 5-bromo-4-oxopentanoate is a potent and versatile chemical building block with significant utility in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the α-halo ketone and β-keto ester functionalities, allows for a wide range of chemical transformations. While its primary contemporary application is in the construction of PROTAC linkers for targeted protein degradation, its potential as an intermediate for the synthesis of other complex molecules remains vast. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
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